molecular formula C16H18FN3O3 B2851660 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1171877-64-7

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2851660
M. Wt: 319.336
InChI Key: HLDFCNXAYRCQTA-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and other diseases.

Scientific Research Applications

Synthesis and Molecular Modeling

  • Compounds with the oxadiazole moiety have been synthesized through various chemical reactions, emphasizing the importance of structural and spectral features studied using DFT calculations. These synthetic approaches provide a foundation for developing new chemical entities with potential biological activities (Sraa Abu-Melha, 2021).

Anticancer Screening

  • Oxadiazole derivatives have been screened for their cytotoxic activities against different cancer cell lines, including breast cancer. Some derivatives exhibited significant cytotoxic effects, suggesting their potential as chemotherapeutic agents (Sraa Abu-Melha, 2021).

Antimicrobial and Antitumor Activities

  • New oxadiazole derivatives have shown antimicrobial activity against various gram-positive and gram-negative bacteria and fungi, with some compounds exhibiting high inhibitory activity against tumor cell lines. This indicates the potential of oxadiazole derivatives in developing new antimicrobial and antitumor therapies (B. Kaya et al., 2017).

Antimicrobial Agents

  • The study of oxadiazole derivatives has also revealed their effectiveness as antimicrobial agents, with specific compounds showing notable potency against a broad panel of bacterial and fungal strains. The presence of fluorine atoms in these compounds is associated with enhanced antimicrobial properties (K. Parikh & D. Joshi, 2014).

Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors

  • Oxadiazole derivatives have been investigated for their potential as CRMP 1 inhibitors, with a focus on small lung cancer treatment. This research demonstrates the versatility of oxadiazole derivatives in targeting specific proteins related to disease pathways (Ishan I Panchal, R. Rajput, & Ashish D. Patel, 2020).

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c17-12-8-4-5-9-13(12)22-10-14(21)18-16-20-19-15(23-16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDFCNXAYRCQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide

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